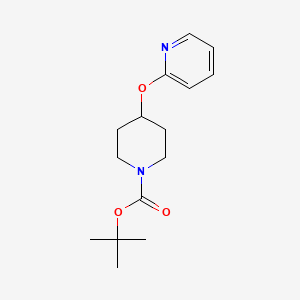

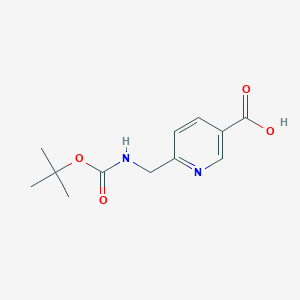

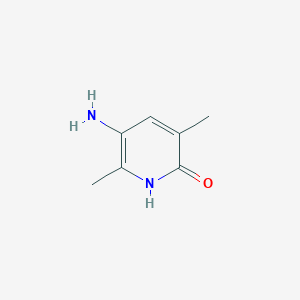

1-Boc-4-(2-pyridyloxy)piperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and involves multiple steps. For example, the hydrogenation of pyridine to piperidine catalyzed by a cerium compound is described, which involves a sequence of hydrogenation and hydride transfer steps . Another paper discusses the synthesis of 4-aryl-2-piperidinones via asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral rhodium catalyst . Additionally, the synthesis of a spiro[benzo[c]azepine-4,2-piperidine] derivative is achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester as a starting material . These studies provide insights into the methodologies that could potentially be applied to synthesize 1-Boc-4-(2-pyridyloxy)piperidine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical properties and biological activity. The structure of a novel spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold is determined using NOESY NMR and X-ray diffraction, which shows well-defined orientation of side chains . Similarly, the crystal structure of a nitrogenous compound containing a piperazine moiety is confirmed by X-ray diffraction and compared with DFT calculations . These techniques are essential for understanding the three-dimensional conformation of piperidine derivatives, which is relevant to the compound of interest.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and other complex structures . The quaternization and reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine is another example of the chemical transformations that piperidine derivatives can undergo, leading to the synthesis of N-amino-1,2,3,6-tetrahydropyridines . These reactions highlight the reactivity of the piperidine ring and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and structural studies of dendritic melamines comprising piperidine motifs reveal the formation of spherical nano-aggregates in the solid state, demonstrating the impact of molecular structure on physical properties . The vibrational analysis of isothiazolopyridine derivatives provides insights into their chemical properties . These studies are indicative of the types of analyses that would be relevant for understanding the properties of this compound.

Applications De Recherche Scientifique

Synthesis of Pharmaceutically Relevant Compounds

A study has developed a general and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceuticals. This method involves the lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, identifying optimal conditions for lithiation. Such compounds contain a quaternary stereocenter, crucial for their biological activity (Sheikh et al., 2012).

Dendrimer Synthesis

In another study, 1-Boc-4-(2-pyridyloxy)piperidine was used as a starting material to synthesize novel dendritic G-2 melamines. These dendrimers, featuring piperidin-4-yl groups as central building blocks and 4-(n-octyloxy)aniline as a peripheral unit, have potential applications in materials science and nanotechnology due to their unique self-assembling properties (Sacalis et al., 2019).

Enantioselective Synthesis

The compound has also been utilized in asymmetric carbon-carbon bond formations during the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This process leads to the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, which are valuable in the development of new therapeutic agents (Johnson et al., 2002).

Heterocycle Construction

A method described in the literature uses N-Boc anilines to sequentially convert to heterocycles, including piperidin-4-yl groups. This approach demonstrates the flexibility of this compound in constructing novel heterocycles and tryptamines, essential for exploring new drug candidates (Nicolaou et al., 2009).

Peptide Modification

In mass spectrometry, piperazine-based derivatives, including those related to this compound, have been employed for the derivatization of carboxyl groups on peptides. This modification enhances ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry, improving the sensitivity of peptide analysis (Qiao et al., 2011).

Propriétés

IUPAC Name |

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIBBFCSCAULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619847 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313490-35-6 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)